2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile
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Overview
Description
2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C25H26N6 and a molecular weight of 410.526 g/mol . This compound is part of the pyrido[1,2-A]benzimidazole family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the pyrido[1,2-A]benzimidazole core. This core is then functionalized through various chemical reactions to introduce the isopropyl, methyl, pyridinyl, and piperazinyl groups . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
- 3-Isopropyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile
- 2-Isopentyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-A]benzimidazole-4-carbonitrile
- 2-Isopentyl-3-methyl-1-(4-morpholinyl)pyrido[1,2-A]benzimidazole-4-carbonitrile These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and potential applications .
Properties
Molecular Formula |
C25H26N6 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H26N6/c1-17(2)23-18(3)19(16-26)24-28-20-8-4-5-9-21(20)31(24)25(23)30-14-12-29(13-15-30)22-10-6-7-11-27-22/h4-11,17H,12-15H2,1-3H3 |
InChI Key |
YGHZSMOEEFDPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1C(C)C)N4CCN(CC4)C5=CC=CC=N5)C#N |
Origin of Product |
United States |
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